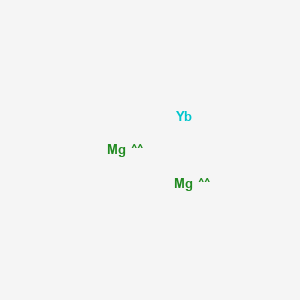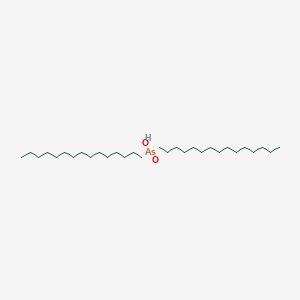
Dipentadecylarsinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentadecylarsinic acid is an organoarsenic compound characterized by the presence of two pentadecyl groups attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipentadecylarsinic acid typically involves the reaction of arsenic trioxide with pentadecyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired organoarsenic compound. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. Safety measures are strictly adhered to due to the toxic nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Dipentadecylarsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation states.
Substitution: The pentadecyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields arsenic oxides, while substitution reactions can produce a variety of organoarsenic derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its biological activity and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which dipentadecylarsinic acid exerts its effects involves its interaction with cellular components. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular signaling pathways. The molecular targets include various enzymes and structural proteins, which are critical for maintaining cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.
Dimethylarsinic acid: Contains two methyl groups attached to arsenic and is known for its use as a herbicide.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
Uniqueness
Dipentadecylarsinic acid is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it distinct from other organoarsenic compounds with shorter or different alkyl groups.
Propriétés
Numéro CAS |
6757-54-6 |
|---|---|
Formule moléculaire |
C30H63AsO2 |
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
di(pentadecyl)arsinic acid |
InChI |
InChI=1S/C30H63AsO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32,33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,32,33) |
Clé InChI |
IJBYBYDVVFUBID-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC[As](=O)(CCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




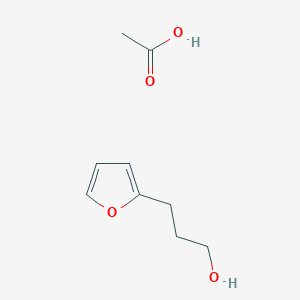

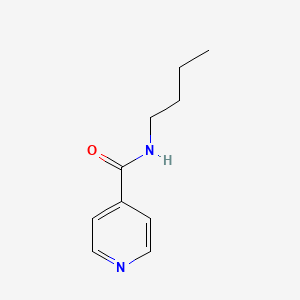
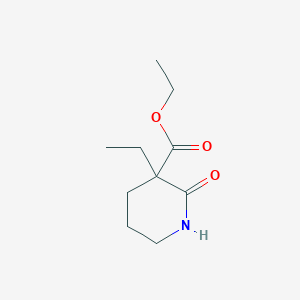
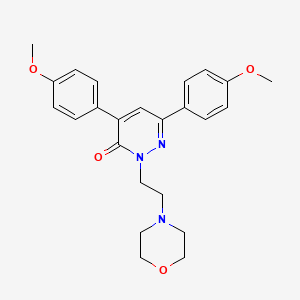

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
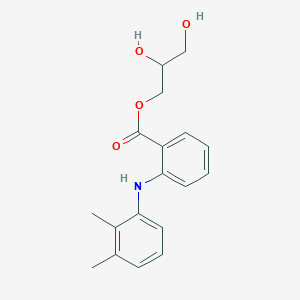
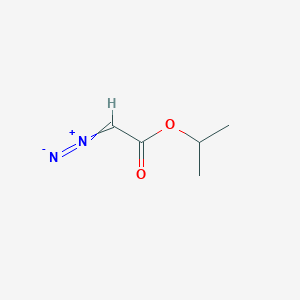
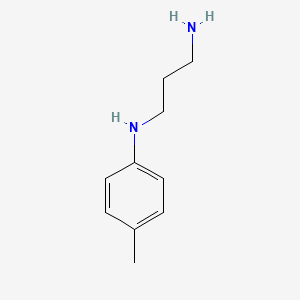
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
